Melezitose dihydrate

Description

Contextualization within Carbohydrate Biochemistry Research

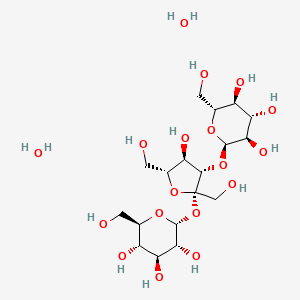

Melezitose (B1663849) dihydrate holds a unique position in carbohydrate biochemistry due to its structure and natural origins. Composed of two glucose molecules and one fructose (B13574) molecule, its chemical name is O-α-D-Glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside. drugfuture.com Unlike many other sugars, it is a non-reducing trisaccharide, a property that makes it less reactive and a subject of interest in various biochemical studies. drugfuture.comcymitquimica.com

This trisaccharide is a key component of honeydew, a sugary excretion from various plant-sap-feeding insects of the order Hemiptera, such as aphids and scale insects. nih.govwikipedia.org It is also found in the manna that forms on trees like the Douglas fir and jack pine. drugfuture.com The study of melezitose is intertwined with research on insect physiology, particularly how these insects process the vast amounts of sugar in phloem sap. researchgate.net Furthermore, its presence in certain types of honey, known as honeydew or forest honey, has implications for apiculture and food science. wikipedia.org Research in carbohydrate biochemistry also utilizes melezitose to differentiate microorganisms based on their metabolic capabilities and as a carbon source in fermentation processes. cymitquimica.commdpi.com

Overview of the Melezitose Dihydrate Research Landscape

The research landscape for this compound is multifaceted, spanning several scientific disciplines. A significant portion of research focuses on its role in insect-plant interactions and the physiology of phloem-feeding insects. researchgate.neteje.cz Studies have investigated how aphids synthesize melezitose from sucrose (B13894) in phloem sap, a process that helps them manage the high osmotic pressure of their diet. researchgate.netresearchgate.net The composition of honeydew, particularly its melezitose content, is influenced by the insect species, the host plant, and environmental factors like temperature and humidity. nih.govtandfonline.comresearchgate.net

In the field of apiculture, research has explored the impact of melezitose-rich honey on honey bees. nih.govresearchgate.net High concentrations of melezitose can cause the honey to crystallize in the comb, posing challenges for beekeepers. tandfonline.comresearchgate.net Moreover, studies suggest that honey bees may not efficiently digest melezitose, which can lead to adverse health effects, particularly during overwintering. nih.govresearchgate.net

From a biochemical and chemical perspective, research has focused on the structural elucidation, chemical properties, and synthesis of melezitose and its derivatives. drugfuture.comebi.ac.uk Its non-reducing nature has also made it a candidate for applications in the food and pharmaceutical industries as a sweetener or stabilizing agent. cymitquimica.comebi.ac.uk

Historical Perspectives on this compound Discovery and Initial Academic Characterization

The history of melezitose research dates back to its discovery in manna. drugfuture.comnih.gov Early academic work focused on its isolation and the determination of its chemical composition. It was identified as a trisaccharide composed of glucose and fructose. drugfuture.com A significant milestone was the work of Hudson and Sherwood in 1920, who reported the occurrence of melezitose in honey. drugfuture.comacs.org

The structural elucidation of melezitose was a gradual process. Acid hydrolysis was used to break it down into its constituent monosaccharides and the disaccharide turanose (B8075302). drugfuture.com The definitive structure, O-α-D-Glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside, was later confirmed through more advanced analytical techniques. drugfuture.com Early crystallographic studies provided data on its solid-state structure, noting that it crystallizes from water as a dihydrate and loses its water of crystallization at 110°C. drugfuture.comresearchgate.net These foundational studies paved the way for the diverse research landscape that exists today.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16.2H2O/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17;;/h5-17,19-29H,1-4H2;2*1H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVIPYYEBMNJIL-ZWELICPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737563 | |

| Record name | alpha-D-Glucopyranosyl-(1->3)-beta-D-fructofuranosyl alpha-D-glucopyranoside--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6147-31-5, 10030-67-8 | |

| Record name | Melezitose dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Glucopyranosyl-(1->3)-beta-D-fructofuranosyl alpha-D-glucopyranoside--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELEZITOSE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D12C11K0M0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Origin and Biosynthesis of Melezitose Dihydrate

Production by Hemipteran Insects (e.g., Aphids, Scale Insects)

Phloem-sap feeding insects, including aphids and scale insects, ingest large quantities of sap to obtain essential amino acids, which are present in low concentrations. wikipedia.orgnih.gov The sap, however, is rich in sucrose (B13894), leading to a significant osmotic challenge for the insects. tandfonline.comnih.gov To manage this, these insects have evolved a sophisticated physiological mechanism to convert the excess sucrose into more complex oligosaccharides, primarily melezitose (B1663849) and erlose. tandfonline.comnih.gov This bioconversion occurs within the insect's gut, and the resulting sugars are excreted as honeydew. tandfonline.com

The production of melezitose varies significantly among different hemipteran species. For instance, studies have shown that aphids of the genus Cinara feeding on spruce trees (Picea abies) are notable producers of melezitose. nih.gov In contrast, some scale insects on the same host may produce significantly less. researchgate.net

Enzymatic Mechanisms of Melezitose Dihydrate Synthesis in Insect Gut

The synthesis of melezitose from sucrose is an enzymatic process that takes place in the alimentary canal of hemipteran insects. This biochemical pathway is crucial for the insect's ability to cope with a high-sugar diet.

The formation of melezitose is mediated by enzymes with α-glucosidase and transglucosidase activities. tandfonline.com These enzymes catalyze the hydrolysis of sucrose and the subsequent transfer of a glucose moiety. An enzyme often implicated in this process is sucrase-transglucosidase. researchgate.net The α-glucosidase component of the enzyme complex breaks down sucrose into its constituent monosaccharides, glucose and fructose (B13574). The transglucosidase activity then facilitates the transfer of the glucose molecule to another sucrose molecule, forming the trisaccharide melezitose. tandfonline.com

The conversion of sucrose to melezitose is a key adaptation for phloem-feeding insects. The process begins with the ingestion of sucrose-rich phloem sap. nih.gov Inside the insect's gut, enzymes act on the sucrose. The fructose portion is typically assimilated by the insect for its own energy needs, while the glucose moiety is used in the synthesis of oligosaccharides like melezitose. tandfonline.com This conversion effectively reduces the concentration of osmotically active sucrose in the gut, preventing a potentially damaging influx of water from the insect's body fluids. researchgate.net The resulting melezitose is then excreted in the honeydew. tandfonline.com

Research has focused on identifying the specific enzymes responsible for melezitose synthesis. Studies on the pea aphid, Acyrthosiphon pisum, have pointed to the involvement of gut-specific α-glucosidases. tandfonline.com In the whitefly Bemisia tabaci, members of the glycoside hydrolase family 13 (GH13) have been identified as playing a critical role in oligomerizing the products of sucrose hydrolysis. nih.gov Silencing the genes that code for these enzymes has been shown to reduce the synthesis of other oligosaccharides and increase melezitose production, suggesting a compensatory mechanism. nih.gov Incubation of sucrose with whole-body homogenates of Cinara pectinatae and Cinara pilicornis produced oligosaccharide patterns similar to those found in their natural honeydew, further confirming that the synthesis is mediated by the aphids' own enzymes rather than by symbiotic bacteria. nih.gov

Osmoregulatory Function of this compound in Insect Physiology

The primary physiological role of melezitose synthesis in hemipteran insects is osmoregulation. tandfonline.comresearchgate.net Phloem sap has a high concentration of sucrose, creating a significant osmotic potential gradient between the ingested sap in the gut and the insect's hemolymph (body fluid). nih.govresearchgate.net This gradient could cause water to move from the hemolymph into the gut, leading to dehydration and potential death. nih.gov

By converting sucrose into larger oligosaccharides like melezitose, the insects reduce the molar concentration of solutes in their gut, thereby lowering the osmotic pressure. researchgate.net This allows them to manage the high sugar load without suffering from osmotic stress. tandfonline.com The production of melezitose is therefore a crucial adaptation for survival on a phloem-sap diet. researchgate.net

Influence of Host Plant Species on Insect-Mediated this compound Production

The host plant species significantly influences the production of melezitose by hemipteran insects. tandfonline.comnih.gov This influence is multifaceted, relating to the composition of the phloem sap and the water status of the plant.

Different plant species have varying compositions of sugars and amino acids in their phloem sap, which can affect the substrate availability for melezitose synthesis. nih.gov For example, aphid species on Norway spruce (Picea abies) tend to produce more melezitose than those on silver fir (Abies alba). researchgate.net A study comparing honeydew from various hemipteran species on these two trees found the highest proportion of melezitose (averaging 48%) in the honeydew of Cinara piceae on spruce. nih.gov

Furthermore, environmental conditions that affect the host plant's water status, such as high temperatures and low humidity, indirectly enhance melezitose production. tandfonline.comresearchgate.net These conditions can lead to increased osmolality in the plant's phloem sap. In response, the insects increase their production of melezitose to counteract the heightened osmotic pressure. tandfonline.comresearchgate.net Therefore, drought conditions or locations with limited water access for the host plants are often associated with higher melezitose content in the honeydew produced by the insects feeding on them. tandfonline.comresearchgate.net

Data Tables

Table 1: Melezitose Content in Honeydew of Different Hemipteran Species on Picea abies and Abies alba

| Hemipteran Species | Host Plant | Mean Melezitose Proportion (%) |

| Cinara piceae | Picea abies | 48% |

| Cinara pilicornis | Picea abies | 36% |

| Physokermes piceae | Picea abies | Low |

| Physokermes hemicryphus | Picea abies | Low |

| Cinara pectinatae | Abies alba | Low |

| Cinara confinis | Abies alba | Low |

Source: Adapted from Shaaban et al., 2020. nih.gov

Table 2: Factors Influencing Melezitose Production in Hemipteran Insects

| Factor | Influence on Melezitose Production | Research Finding | Citation |

| Air Temperature | Positive Correlation | Higher temperatures increase melezitose production. | tandfonline.com, researchgate.net |

| Relative Humidity | Negative Correlation | Lower humidity levels increase melezitose production. | tandfonline.com, researchgate.net |

| Host Plant Water Access | Negative Correlation | Limited water access for the host plant enhances melezitose production. | tandfonline.com, researchgate.net |

| Hemipteran Species | Variable | Different species exhibit different capacities for melezitose synthesis. | researchgate.net, nih.gov |

| Host Plant Species | Variable | Insects on Picea abies generally produce more melezitose than on Abies alba. | researchgate.net, researchgate.net |

Impact of Environmental Factors on Insect-Mediated this compound Synthesis

The synthesis of melezitose by phloem-feeding insects of the order Hemiptera, such as aphids and scale insects, is not constant but is significantly influenced by a range of environmental and meteorological factors. researchgate.nettandfonline.com These insects excrete a sugar-rich substance known as honeydew, and under certain conditions, the concentration of melezitose in this honeydew increases. tandfonline.comwikipedia.org This process is primarily a response to osmotic stress within the insect, which is indirectly driven by environmental conditions affecting the host plant. researchgate.nettandfonline.com

Research involving the analysis of 620 honeydew samples has demonstrated a clear correlation between weather conditions and melezitose production. tandfonline.com Specifically, higher air temperatures and lower relative humidity levels were found to increase the synthesis of melezitose. researchgate.nettandfonline.com These conditions often lead to drought stress in the host plants. When host trees have less access to water, the osmolality of their phloem sap increases. researchgate.net To counteract the resulting high osmotic pressure from ingesting this concentrated sap, the insects convert the excess sucrose into oligosaccharides, including melezitose. researchgate.nettandfonline.com

Further studies have shown that site-specific geographical factors also play a role. For instance, honeydew containing melezitose was collected more frequently in natural areas with limited water reservoir capacities, reinforcing the link between water stress and melezitose production. researchgate.net The insect species and its host plant are also crucial variables. For example, aphid species on Picea abies (Norway spruce) were found to produce significantly more melezitose-containing honeydew than aphid and scale insect species on Abies alba (silver fir). researchgate.nettandfonline.com

Table 1: Influence of Environmental Factors on Insect-Mediated Melezitose Production

| Factor | Effect on Melezitose Production | Scientific Findings | Citation |

| Air Temperature | Positive Correlation | Higher temperatures are associated with increased melezitose proportions in honeydew. | researchgate.nettandfonline.com |

| Relative Humidity | Negative Correlation | Lower relative humidity levels lead to higher melezitose production. | researchgate.nettandfonline.com |

| Host Plant Water Stress | Indirect Positive Correlation | Conditions leading to higher osmolality in phloem sap (e.g., drought) enhance melezitose synthesis by insects. | researchgate.net |

| Geographical Location | Variable | Melezitose was found more often in areas with limited water reservoir capacities. Higher altitudes also showed more frequent occurrence. | researchgate.nettandfonline.com |

| Insect & Host Species | Variable | Aphids on Picea abies produce more melezitose than insects on Abies alba. | researchgate.nettandfonline.com |

Occurrence of this compound in Plant Exudates and Nectar

While primarily known as a key component of insect honeydew, melezitose is also found, albeit less commonly, in the floral nectar and other exudates of various plants. researchgate.netmdpi.com Nectar is predominantly composed of sucrose, glucose, and fructose, but other sugars, including oligosaccharides like melezitose, can be present in lower concentrations. mdpi.comnih.gov The presence and concentration of these rarer sugars can be characteristic of certain plant families. researchgate.net

Melezitose has been identified in the nectar of several plant species. researchgate.net Its occurrence is considered a 'signature' sugar of aphid honeydew, but it is not exclusive to it. researchgate.net For example, sugary secretions known as pollination drops, which are produced by most gymnosperms for pollen capture, are evolutionary precursors to nectar and can contain a variety of sugars. researchgate.net While the primary sugars in most angiosperm nectars are simple mono- and disaccharides, the presence of more complex sugars like melezitose can influence which pollinators are attracted to the flower. mdpi.comconicet.gov.ar

The composition of nectar is not static; it can be influenced by environmental factors and even by microbes transferred between flowers by pollinators. mdpi.com However, the fundamental sugar profile is a key trait of the plant species. conicet.gov.ar

Microbial Production and Biosynthetic Pathways of this compound

The biosynthesis of melezitose is not limited to insects. Certain microorganisms, particularly some species of yeasts and bacteria, are capable of synthesizing this trisaccharide through enzymatic processes. researchgate.netplos.org These microbes often utilize sucrose as a substrate, employing transglucosylation reactions to create more complex oligosaccharides. researchgate.net

One notable example is the widespread yeast Metschnikowia reukaufii, which is often found in the floral nectaries of plants. researchgate.net Cell extracts from this yeast have been shown to produce a variety of oligosaccharides from sucrose, including melezitose, alongside larger quantities of isomelezitose and trehalulose. researchgate.net The enzymatic activities within these extracts facilitate the transfer of glucose moieties to form different glycosidic bonds. researchgate.net

Certain lactic acid bacteria have also been identified for their ability to produce oligosaccharides. researchgate.net While much of the recent research has focused on engineering bacterial glucansucrase enzymes to maximize the production of isomelezitose, a structural isomer of melezitose, these enzymatic pathways demonstrate the microbial potential for synthesizing related trisaccharides. researchgate.netusda.gov The natural function of these enzymes in bacteria like Leuconostoc species involves the conversion of sucrose into various glucans and oligosaccharides. usda.gov Melezitose can be used as a metabolic marker to differentiate and culture specific microorganisms that are capable of fermenting it. nih.govebi.ac.uk For instance, feeding honey bees a melezitose-rich diet was found to alter the composition of their gut's lactic acid bacteria community, indicating that different bacterial species have varying capabilities to metabolize this sugar. plos.org A novel nitrate-reducing bacterium, Alteromonas nitratireducens, was tested for its ability to utilize various carbohydrates, including melezitose, as a sole carbon source. mdpi.com

Table 2: Identified Melezitose-Producing Microorganisms

| Microorganism | Type | Key Findings | Citation |

| Metschnikowia reukaufii | Yeast | Cell extracts produce a mixture of oligosaccharides, including melezitose, from sucrose via transglucosylation. | researchgate.net |

| Lactobacillus kunkeei | Bacterium | This species of lactic acid bacteria in the honey bee gut was negatively affected by a melezitose diet, suggesting poor metabolism capabilities, unlike other gut bacteria that may utilize it. | plos.org |

Ecological Roles and Interspecies Interactions Involving Melezitose Dihydrate

Melezitose (B1663849) Dihydrate as a Component of Honeydew

Honeydew, a sugar-rich excretion from phloem-feeding insects of the order Hemiptera, such as aphids and scale insects, is a crucial substance in many terrestrial ecosystems. wikipedia.orgwisc.edu It serves as a primary energy source for a variety of organisms. wikipedia.org While primarily composed of sugars and amino acids derived from plant phloem sap, honeydew's composition is significantly modified by the insect's digestive processes. nih.govnih.gov A key component synthesized by these insects is the trisaccharide melezitose, which is not typically found in the phloem sap itself. nih.gov

Variation in Honeydew Melezitose Dihydrate Content Across Insect Species and Host Plants

The concentration of melezitose in honeydew is not uniform; it exhibits considerable variation depending on the species of the honeydew-producing insect and the host plant it feeds on. nih.govnih.goveje.cz Research indicates that the insect species has a more significant influence on the sugar composition of honeydew than the host plant. nih.gov

Different aphid species produce vastly different amounts of melezitose. For instance, the honeydew of Metopeurum fuscoviride feeding on tansy can contain up to 70% melezitose, making it a species highly attractive to ants. eje.cznih.gov In contrast, the honeydew of Macrosiphoniella tanacetaria on the same host plant contains virtually no melezitose. eje.cz Similarly, studies on Aphis fabae subspecies have shown significant differences in melezitose content based on their host plants. The subspecies A. f. cirsiiacanthoides feeding on creeping thistle produces honeydew with up to 80% melezitose, whereas A. f. fabae on its winter host, the spindle tree (Evonymus europaeus), produces honeydew with much lower and more balanced levels of melezitose, trehalose (B1683222), glucose, and fructose (B13574). eje.cz

The host plant species also plays a role. Aphid species of the genus Cinara living on Norway spruce (Picea abies) tend to produce honeydew with a higher proportion of melezitose compared to those on silver fir (Abies alba). researchgate.netresearchgate.nettandfonline.com The giant willow aphid (Tuberolachnus salignus) is another notable producer of melezitose-rich honeydew, with the specific content varying among different willow cultivars. researchgate.net

Table 1: Variation in Melezitose Content in Honeydew Across Different Insect and Plant Species

| Insect Species | Host Plant | Melezitose Content (% of total sugars) | Reference(s) |

|---|---|---|---|

| Metopeurum fuscoviride | Tansy (Tanacetum vulgare) | Up to 70% | eje.cznih.gov |

| Aphis fabae cirsiiacanthoides | Creeping Thistle (Cirsium arvense) | Up to 80% | eje.cz |

| Aphis fabae fabae | Spindle Tree (Evonymus europaeus) | Approx. 25% (equal to other sugars) | eje.cz |

| Cinara spp. | Norway Spruce (Picea abies) | High proportions | researchgate.nettandfonline.com |

| Cinara pectinatae | Silver Fir (Abies alba) | 15% (variable, sometimes none) | nih.gov |

| Tuberolachnus salignus | Willow (Salix spp.) | Elevated, varies by cultivar | researchgate.net |

| Macrosiphoniella tanacetaria | Tansy (Tanacetum vulgare) | Virtually none | eje.cz |

Factors Influencing Honeydew this compound Composition

The chemical makeup of honeydew, particularly its melezitose content, is dynamic and influenced by a range of biotic and abiotic factors. nih.gov

Host Plant Nutritional State and Water Availability : The physiological condition of the host plant is a significant factor. nih.govnih.gov Hemipteran insects often produce more melezitose when their host trees experience water stress. researchgate.netresearchgate.net This stress increases the osmotic pressure of the phloem sap, and the insects synthesize oligosaccharides like melezitose to aid in their own osmoregulation. researchgate.netresearchgate.net Consequently, higher melezitose levels are often observed during periods of high air temperature, low relative humidity, and in years with low precipitation. researchgate.netresearchgate.net

Aphid Age and Infestation Rate : The developmental stage of the aphid can influence honeydew composition. nih.goveje.cz However, findings vary by species; for example, the sugar composition in the honeydew of Metopeurum fuscoviride does not differ significantly across age classes, with melezitose remaining the dominant sugar. nih.gov The rate and duration of infestation on a host plant can also alter the chemical profile of the excreted honeydew. nih.gov

Ant Presence : The mutualistic relationship between ants and aphids directly impacts melezitose production. The presence of tending ants can stimulate aphids to produce honeydew that is richer in melezitose. researchgate.net This change is thought to reinforce the mutualism by making the honeydew a more attractive and valuable resource for the ants. researchgate.net

Table 2: Factors Affecting Melezitose Concentration in Honeydew

| Factor | Influence on Melezitose Content | Description | Reference(s) |

|---|---|---|---|

| Host Plant Water Stress | Increase | Higher phloem osmolality leads to increased melezitose synthesis by insects for osmoregulation. | researchgate.netresearchgate.net |

| High Air Temperature | Increase | Correlated with water stress in host plants, promoting melezitose production. | researchgate.netresearchgate.net |

| Low Relative Humidity | Increase | Contributes to conditions that enhance melezitose production. | researchgate.netresearchgate.net |

| Ant Attendance | Increase | Aphids modify honeydew to be more melezitose-rich, strengthening the mutualistic bond. | researchgate.net |

| Aphid Species | Varies | The primary determinant of honeydew sugar composition. | nih.gov |

| Aphid Age | Varies | Species-dependent; some show no change (e.g., M. fuscoviride), others may vary. | nih.govnih.gov |

Chemical Characterization of Honeydew-to-Honeydew Honey Transformation Pathways Involving this compound

The journey from plant sap to honey involves several biochemical transformations. Aphids ingest sucrose-rich phloem sap and, through the enzymatic action of α-glucosidases within their digestive systems, convert sucrose (B13894) into various oligosaccharides, including the trisaccharide melezitose. nih.govnih.gov This newly synthesized sugar is then excreted as a component of honeydew. wikipedia.org

Honey bees forage on this honeydew, collecting the sugary liquid as a raw material for honey production. wikipedia.orgnih.gov The resulting honey, known as honeydew honey or forest honey, is distinct from floral honey. It is typically darker in color, more viscous, and characterized by a higher content of oligosaccharides, especially melezitose. wikipedia.orgcabidigitallibrary.org

When the concentration of melezitose in the honeydew is particularly high, it can lead to the rapid crystallization of the honey within the honeycomb. researchgate.net This product, often called "cement honey," is problematic for beekeepers as it is extremely difficult to extract using standard centrifugation methods, potentially leading to economic losses. researchgate.netadmin.ch The final composition of honeydew honey is thus a product of the initial phloem sap, the metabolic activity of the specific honeydew-producing insect, and the subsequent processing by honey bees. researchgate.net

Role in Ant-Aphid Mutualism Research

The interaction between ants and aphids is a classic example of mutualism, where honeydew, and specifically its melezitose content, plays a central role. eje.czwikipedia.org

This compound as an Attractant for Ant Foraging Behavior

Melezitose is a powerful attractant for many ant species. eje.czresearchgate.net The intensity of ant foraging and tending behavior is strongly correlated with the quality and quantity of honeydew, with melezitose content being a critical factor. eje.czbioone.org Research has demonstrated that sugars like melezitose and sucrose can trigger a strong feeding response in foraging ants and stimulate them to lay pheromone trails, guiding nestmates to the valuable food source. researchgate.net

The level of melezitose in an aphid's honeydew can determine the nature of its relationship with ants. Species that produce copious amounts of melezitose-rich honeydew, such as Metopeurum fuscoviride, are typically tended intensively by ants like Lasius niger. eje.czbioone.org Conversely, aphid species whose honeydew lacks melezitose are often ignored by ants. eje.cz This indicates that melezitose acts as a key chemical signal that mediates and reinforces this widespread mutualism. The relationship is so intertwined that the very presence of ants can induce aphids to produce honeydew with even higher concentrations of melezitose, ensuring the ants' continued protection. researchgate.net

Nutritional Value of this compound for Ant Colonies

Honeydew serves as a vital source of carbohydrates, providing the energy required for the activities of ant workers and the development of larvae. eje.czbioone.org While melezitose is a potent attractant, it is also a digestible and valuable nutritional resource for ants. nih.gov The high concentration of this trisaccharide makes the honeydew a high-quality, energy-rich food that is efficiently collected by foragers.

In this mutualistic exchange, ants provide protection to the aphids from predators and parasitoids. wikipedia.orgbioone.org In return, the aphids provide a constant supply of this valuable food. The presence of melezitose enhances the nutritional reward, making the aphid colony a more valuable asset for the ants to defend. eje.cz Some studies also suggest that ant attendance can lead to an increase in the concentration of amino acids in the honeydew, further boosting its nutritional quality for the ant colony. wikipedia.org

Phytochemistry-Mediated Modulation of Ant-Aphid Interactions by this compound

The intricate relationship between ants and aphids, a classic example of mutualism, is significantly influenced by the chemical composition of the honeydew produced by aphids. researchgate.netmdpi.com This sugar-rich excretion, a byproduct of aphids feeding on plant phloem sap, serves as a crucial carbohydrate source for ants, who in return offer protection from predators and parasites. researchgate.neteje.cz Central to this interaction is the trisaccharide melezitose, a key component of honeydew that acts as a potent attractant and feeding stimulant for many ant species. researchgate.netflvc.org

The production and composition of honeydew, particularly its melezitose content, are not static. They are dynamically influenced by the host plant's chemistry, a phenomenon known as phytochemistry-mediated modulation. researchgate.net Different plant species, and even different genotypes within the same species, can lead to variations in the honeydew composition of the aphids feeding on them. eje.czresearchgate.net For instance, research has shown that the aphid species Chaitophorus populialbae and C. populeti produce higher proportions of melezitose when feeding on Populus tremula compared to P. alba. researchgate.net This variation in melezitose levels directly impacts the intensity of ant attendance, with higher melezitose content generally leading to stronger ant mutualism. eje.czresearchgate.net

Furthermore, the presence of ants themselves can induce changes in aphid physiology and, consequently, honeydew composition. researchgate.net Studies have demonstrated that some aphid species, when tended by ants, increase their production of melezitose, thereby reinforcing the mutualistic relationship. researchgate.netresearchgate.net This suggests a complex feedback loop where the plant's chemical makeup influences the initial honeydew quality, which in turn affects ant attraction, and the resulting ant presence further modifies the honeydew to be even more appealing to the ants.

However, the host plant's chemical defenses can also disrupt this mutualism. Plants produce a variety of secondary metabolites to deter herbivores. These compounds can be sequestered by aphids and subsequently excreted in their honeydew. nih.gov For example, studies on milkweed plants (Asclepias syriaca) have shown that cardenolides, a class of toxic compounds, are present in the honeydew of aphids feeding on them. nih.gov High concentrations of these defensive chemicals in the honeydew can deter ants, reducing their attendance and leaving the aphids more vulnerable to predation. nih.gov This illustrates an indirect plant defense mechanism where the plant's chemistry mediates the outcome of the ant-aphid interaction, shifting it from mutualistic to antagonistic from the aphid's perspective. nih.gov

In essence, this compound is a key molecule in a complex web of interactions. The host plant's phytochemistry lays the foundation for the quality of aphid honeydew, directly influencing the production of melezitose. This, in turn, dictates the level of ant attendance, a relationship that can be further modulated by the ants' presence and disrupted by the plant's chemical defenses, creating a dynamic and context-dependent interplay between plant, aphid, and ant.

Table 1: Factors Influencing Melezitose Content in Aphid Honeydew and Subsequent Ant Interaction

| Factor | Influence on Melezitose Content | Impact on Ant-Aphid Interaction |

| Host Plant Species/Genotype | Varies depending on the plant's specific phytochemistry. eje.czresearchgate.net | Higher melezitose generally leads to stronger ant attendance. eje.czresearchgate.net |

| Ant Attendance | Can increase melezitose production in some aphid species. researchgate.netresearchgate.net | Reinforces the mutualistic relationship. |

| Plant Secondary Metabolites (e.g., Cardenolides) | Can be excreted in honeydew, potentially alongside melezitose. nih.gov | High concentrations of defensive compounds can deter ants, weakening the mutualism. nih.gov |

| Belowground Herbivory (e.g., Nematodes) | Can alter plant chemistry, indirectly affecting honeydew composition. multimutualism.orgnih.gov | Can lead to complex changes in ant foraging behavior. nih.gov |

| Aphid Species | Different aphid species have varying abilities to produce melezitose. researchgate.netresearchgate.net | Species producing high levels of melezitose are generally more attractive to ants. researchgate.net |

| Aphid Age | In some species, honeydew composition can change with aphid age, though melezitose levels may remain stable. nih.govresearchgate.net | Ant attendance can correlate with the total amount of honeydew produced, which often increases with aphid age. nih.govresearchgate.net |

Impact on Apicultural Systems and Honey Bee Health Research

This compound as a Major Constituent of Honeydew Honey and its Implications

Honeydew honey, also known as forest honey, is produced by honey bees foraging on honeydew excreted by phloem-sap-feeding insects like aphids and scale insects. tandfonline.comwikipedia.org This type of honey is often darker and more viscous than honey derived from floral nectar. wikipedia.org A distinguishing characteristic of many honeydew honeys is their high concentration of melezitose. wikipedia.org

The presence of melezitose is a direct consequence of the physiological processes within the honeydew-producing insects. When these insects feed on phloem sap with high osmotic pressure, they synthesize oligosaccharides like melezitose to regulate their internal osmotic balance. tandfonline.com This melezitose is then excreted in the honeydew, which is subsequently collected by honey bees.

The primary implication of high melezitose content in honey is its rapid crystallization. tandfonline.com Melezitose-rich honey can crystallize exceptionally quickly, sometimes even within the honeycomb itself. This rapid granulation makes the honey extremely difficult, if not impossible, for beekeepers to extract from the frames, leading to significant economic losses. The crystallized honey is also difficult for the bees to consume as a winter food store.

Effects of this compound Consumption on Honey Bee Physiology and Mortality in Research Settings

The consumption of melezitose-rich honey or artificial diets containing high levels of melezitose can have detrimental effects on honey bee physiology. Melezitose is poorly digestible for honey bees. tandfonline.com This poor digestibility can lead to a condition known as "honeydew flow disease," characterized by dysentery and increased adult bee mortality, particularly during winter when foraging opportunities are limited and the bees are reliant on their stored honey.

Research has shown that high concentrations of melezitose in the diet can lead to an accumulation of undigested sugars in the honey bee gut. This can cause osmotic stress and other physiological disturbances, ultimately contributing to a shortened lifespan. These effects are particularly pronounced in caged bee studies where the bees have no alternative food sources.

Modulation of Honey Bee Intestinal Microbiota by this compound Diet Studies (e.g., 16S-Amplicon Sequencing)

While specific research on the direct impact of a melezitose-dihydrate-focused diet on the honey bee intestinal microbiota is an emerging area, it is known that dietary shifts can alter the balance of key bacterial species. For example, the relative abundance of core gut bacteria like Snodgrassella alvi and Gilliamella apicola, which are involved in sugar metabolism and the formation of a protective biofilm in the gut, can be influenced by the types of sugars available. A diet high in poorly digestible sugars like melezitose could potentially disrupt the normal functioning of this microbial community, with downstream consequences for bee health.

Pathogenesis Mechanisms of "Honeydew Flow Disease" Related to this compound Metabolism in Honey Bees

"Honeydew flow disease" is a term used by beekeepers to describe the adverse effects observed in colonies that have collected large amounts of melezitose-rich honeydew. The pathogenesis of this condition is primarily linked to the metabolic challenges melezitose poses to honey bees.

The core issue lies in the inability of honey bees to efficiently digest melezitose. The accumulation of this trisaccharide in the gut can lead to several problems:

Osmotic Imbalance: The high concentration of undigested sugar in the gut can draw water from the bee's hemolymph, leading to dehydration and physiological stress.

Nutritional Deficiency: While consuming large quantities of melezitose-rich stores, the bees may not be able to derive sufficient energy and may suffer from a lack of other essential nutrients.

Physical Blockage: In severe cases, the crystallization of melezitose within the gut could potentially cause physical blockages.

Increased Susceptibility to Pathogens: The physiological stress caused by a melezitose-heavy diet could weaken the bees' immune systems, making them more susceptible to other pathogens and stressors.

These factors collectively contribute to the observed symptoms of honeydew flow disease, including dysentery, increased mortality, and a general decline in colony strength, particularly during the critical winter period.

Interactions with Other Beneficial and Pest Insect Species in Ecological Studies

The influence of this compound extends beyond the well-documented ant-aphid and bee-honeydew systems. This sugar plays a role in the feeding ecology of a broader range of insects, both beneficial and pest species.

The presence of melezitose in honeydew can attract a variety of other insects, including parasitoid wasps and predatory insects like lacewings and lady beetles, which are natural enemies of aphids. For these beneficial insects, honeydew can be a valuable source of carbohydrates, supplementing their diet and potentially increasing their longevity and fecundity. This can, in turn, enhance their effectiveness as biological control agents. However, the strong attraction of ants to melezitose-rich honeydew can lead to aggressive defense of the aphids, potentially excluding these other beneficial insects from the area.

Conversely, for certain pest insects, melezitose may also serve as a feeding stimulant. The composition of honeydew can influence the foraging choices of various insect species. For instance, some studies have investigated the preferences of different ant species for honeydew with varying sugar profiles, indicating that the presence and concentration of melezitose can be a determining factor in which species are attracted to a particular food source. flvc.org This can have cascading effects on the insect community structure on a host plant.

Furthermore, the production of melezitose is not limited to aphids. Other honeydew-producing insects, such as some species of mealybugs and scale insects, also secrete this trisaccharide. flvc.org The honeydew from these insects can similarly influence the behavior of ants and other interacting species.

Nutritional Implications of this compound for Parasitoids and Biological Control Agents (e.g., Psyttalia concolor)

The availability of suitable carbohydrate sources is a critical factor influencing the fitness, longevity, and efficacy of adult parasitoids, which are key biological control agents in many agricultural ecosystems. mdpi.com Honeydew, a sugar-rich excretion from phloem-feeding insects, is a prevalent carbohydrate source in these environments and its composition can significantly impact the life-history traits of natural enemies. researchgate.netknaw.nl Among the various sugars found in honeydew, the trisaccharide melezitose plays a unique and sometimes contradictory role in the nutrition of parasitoids. Research on the braconid parasitoid Psyttalia concolor, a biological control agent of fruit flies, provides specific insights into the nutritional effects of melezitose. mdpi.comresearchgate.net

A study investigating the effects of various single sugar solutions on Psyttalia concolor revealed that melezitose had a notably different impact on the parasitoid's parasitism capacity compared to other sugars. mdpi.com While carbohydrate consumption, in general, had a positive effect on the survival of P. concolor, the type of sugar influenced key life-history parameters differently. mdpi.com For instance, sucrose was found to increase the parasitism rate, whereas melezitose significantly decreased it. mdpi.com This negative effect on the parasitism rate might be attributed to the physical properties of melezitose, as it has a tendency to crystallize quickly, which could impede its uptake by the parasitoid. mdpi.com

In terms of longevity, the study on P. concolor demonstrated that different sugars benefit males and females differently. mdpi.com Females exhibited increased longevity when fed on sorbitol and melibiose, while males had the highest longevity when fed on glucose and fructose. mdpi.com

The parasitism rate of P. concolor was lowest when fed on melezitose, averaging 48.36%, compared to a high of 74.45% when fed a solid diet. mdpi.com Similarly, the percentage of non-emerged hosts, an indicator of successful parasitoid development, was lowest with melezitose. mdpi.com These findings underscore that while melezitose is a carbohydrate source, its nutritional value and suitability for a parasitoid like P. concolor can be limited compared to other sugars. mdpi.com

The following tables present detailed research findings on the impact of melezitose and other sugars on Psyttalia concolor.

Table 1: Effect of Different Sugar Diets on the Parasitism Rate of Psyttalia concolor

| Sugar Diet | Mean Parasitism Rate (%) (±SE) |

| Melezitose | 48.36 ± 6.51 |

| Glucose | 60.55 ± 4.87 |

| Fructose | 63.45 ± 4.21 |

| Sucrose | 68.78 ± 3.99 |

| Trehalose | 61.23 ± 5.14 |

| Melibiose | 65.98 ± 3.88 |

| Sorbitol | 62.11 ± 4.56 |

| Solid Diet (Control) | 74.45 ± 2.52 |

| Data sourced from a study on the longevity and parasitism capacity of Psyttalia concolor. mdpi.com |

Table 2: Effect of Different Sugar Diets on the Percentage of Non-Emerged Hosts for Psyttalia concolor

| Sugar Diet | Mean Percentage of Non-Emerged Hosts (%) (±SE) |

| Melezitose | 83.45 ± 5.23 |

| Glucose | 90.12 ± 3.45 |

| Fructose | 91.56 ± 2.87 |

| Sucrose | 94.95 ± 1.54 |

| Trehalose | 88.76 ± 4.11 |

| Melibiose | 92.34 ± 2.98 |

| Sorbitol | 89.99 ± 3.76 |

| Data sourced from a study on the longevity and parasitism capacity of Psyttalia concolor. mdpi.com |

While specific studies on a wide range of biological control agents are limited, the findings for P. concolor highlight the importance of understanding the specific nutritional ecology of each agent. The composition of available sugars in an environment can directly influence the effectiveness of a biological control program. mdpi.comcambridge.org

Metabolism and Enzymatic Hydrolysis of Melezitose Dihydrate

Glycosidic Bond Cleavage and Hydrolysis Products of Melezitose (B1663849) Dihydrate

Melezitose [α-d-Glcp-(1→3)-β-d-Fruf-(2→1)-α-d-Glcp] is composed of two glucose units and one fructose (B13574) unit, linked by two distinct glycosidic bonds. nih.gov The hydrolysis of this trisaccharide is a stepwise process, where the cleavage of one bond typically precedes the other. nih.gov The specific bond broken determines the resulting disaccharide and monosaccharide products. Glycosidase enzymes facilitate this breakdown with considerable specificity. youtube.com

The initial enzymatic attack on melezitose often targets the α-(1→3) glycosidic linkage. The cleavage of this bond is catalyzed by α-glucosidases, which are exo-type hydrolases that act on the non-reducing end of the molecule to release a D-glucose residue. nih.gov This specific hydrolytic action yields two products: a molecule of glucose and the disaccharide turanose (B8075302) [α-D-Glcp-(1→2)-β-D-Fru]. Turanose itself is an isomer of sucrose (B13894) and can be further hydrolyzed into glucose and fructose. nih.gov The alternative cleavage of the β-(2→1) bond within the sucrose moiety of melezitose would yield sucrose and glucose. nih.gov

Table 1: Enzymatic Hydrolysis of Melezitose

| Substrate | Glycosidic Bond Cleaved | Enzyme Type | Hydrolysis Products |

| Melezitose | α-(1→3)-glucosidic | α-Glucosidase | Glucose, Turanose |

| Melezitose | β-(2→1)-fructosidic | β-Fructofuranosidase | Glucose, Sucrose |

Enzyme Systems Involved in Melezitose Dihydrate Degradation

The breakdown of melezitose is accomplished by specific enzyme systems, primarily involving α-glucosidases and β-fructofuranosidases. These enzymes exhibit varying specificities and are found across different organisms, from bacteria to insects and yeasts.

Alpha-glucosidases (EC 3.2.1.20) are crucial for initiating melezitose digestion by targeting the terminal α-glucose residue. wikipedia.org These enzymes catalyze the hydrolysis of terminal, non-reducing α-(1→3), α-(1→4), or α-(1→6) linked glucose residues, releasing α-D-glucose. wikipedia.orgmdpi.com Studies on the digestive system of insects like the sand fly Lutzomyia longipalpis, which feeds on sugar-rich sources containing melezitose, have identified soluble α-glucosidases with optimal activity at neutral to alkaline pH (7.0–8.0). nih.govresearchgate.net These enzymes are essential for the insect to derive energy from complex sugars. nih.gov

Beta-fructofuranosidases (EC 3.2.1.26) , commonly known as invertases, target the β-d-fructofuranoside linkages. rsdjournal.orgnih.gov In melezitose, this corresponds to the bond within its sucrose moiety. These enzymes are widespread in yeasts and fungi. nih.gov For instance, β-fructofuranosidase from Schwanniomyces occidentalis shows broad substrate specificity, hydrolyzing sucrose and raffinose. nih.govresearchgate.net Enzymes from Aspergillus sp. and Xanthophyllomyces dendrorhous exhibit optimal activity at acidic pH (4.5-6.5) and high temperatures (65-70°C), highlighting their potential industrial utility. nih.govufv.br

Table 2: General Characteristics of Enzymes Degrading Melezitose

| Enzyme Class | EC Number | Typical Bond Cleaved in Melezitose | Common Sources | Optimal pH Range |

| α-Glucosidase | 3.2.1.20 | α-(1→3)-glucosidic | Insect Midgut, Microbes, Mammalian Intestine | 7.0 - 8.0 (Insect) |

| β-Fructofuranosidase | 3.2.1.26 | β-(2→1)-fructosidic | Yeasts (Saccharomyces, Schwanniomyces), Fungi (Aspergillus) | 4.5 - 6.5 (Fungal/Yeast) |

Microorganisms are a primary source of enzymes with diverse catalytic capabilities, making them valuable tools in biotechnology. nih.govmdpi.com Research into microbial degradation of melezitose has uncovered specialized metabolic pathways. A notable example is found in the gut bacterium Bifidobacterium breve UCC2003, which possesses a specific gene cluster (mel) dedicated to melezitose metabolism. nih.gov This cluster encodes the necessary proteins for the uptake and hydrolysis of melezitose. Interestingly, the ability to metabolize this trisaccharide is not universal among all B. breve strains, indicating it as a variable metabolic trait. nih.gov The enzyme activity can be quantified using high-throughput microplate assays with artificial substrates. researchgate.net

The ability of a microorganism to utilize specific carbohydrates as a carbon source is a fundamental biochemical characteristic used for identification and classification. Melezitose fermentation serves as a key differential test in clinical microbiology, particularly for the Klebsiella genus.

Klebsiella species are significant opportunistic pathogens responsible for a large percentage of nosocomial infections, including urinary tract infections and pneumonia. nih.govfrontiersin.org Accurate and rapid identification of Klebsiella species is critical for clinical diagnosis, treatment, and epidemiological surveillance of hospital-acquired outbreaks. nih.govmedscape.com

Biochemical tests are foundational for differentiating between closely related species within the genus. ekb.eg The fermentation of melezitose, indicated by the production of acid, is a non-conventional reaction used to distinguish certain Klebsiella species. nih.gov For example, this test is valuable in differentiating K. planticola and K. terrigena from the more commonly known K. pneumoniae. nih.gov The use of melezitose as a carbon substrate has also been applied as an epidemiologic marker for studying strains of K. oxytoca. sigmaaldrich.com This differentiation is crucial for tracking the spread of specific strains in a hospital environment and understanding the epidemiology of infections. researchgate.net

Table 3: Melezitose Fermentation in Klebsiella Species Identification

| Klebsiella Species | Typical Melezitose Fermentation Result | Clinical/Epidemiological Significance |

| K. pneumoniae | Negative | Major cause of nosocomial pneumonia and bacteremia. nih.govmicrobenotes.com |

| K. oxytoca | Variable | Used as an epidemiological marker. sigmaaldrich.com |

| K. planticola | Positive | Differentiated from K. pneumoniae by melezitose fermentation. nih.gov |

| K. terrigena | Positive | Differentiated from K. pneumoniae by melezitose fermentation. nih.gov |

This compound as a Carbon Substrate for Microbial Growth and Differentiation

Genetic and Physiological Studies in Saccharomyces Involving this compound Locus and Metabolism

The metabolism of melezitose in Saccharomyces cerevisiae is a complex process involving specific genetic loci responsible for the transport and hydrolysis of this trisaccharide. Early genetic studies identified a TMSGZ allele of a gene designated MZ, which conferred the ability to adapt to and ferment melezitose, along with other sugars like turanose, maltose, and sucrose. nih.gov This pointed towards a coordinated genetic control system for the utilization of various α-glucosides.

More recent research has elucidated the specific genes involved in the initial step of melezitose metabolism: its transport into the yeast cell. The AGT1 gene, which encodes an α-glucoside-H+ symporter, has been identified as responsible for the active transport of melezitose across the plasma membrane. nih.govnih.gov This permease is not specific to melezitose and also transports other α-glucosides such as maltose, trehalose (B1683222), and sucrose. nih.govnih.gov The transport of these sugars, including melezitose, via the AGT1 permease is an active process, relying on a proton gradient. nih.govnih.gov

Once inside the cell, melezitose must be hydrolyzed into its constituent monosaccharides (glucose and fructose) to enter glycolysis. This hydrolysis is carried out by intracellular α-glucosidases. Saccharomyces cerevisiae possesses several α-glucosidases, such as the one encoded by the MAL32 gene, which are capable of hydrolyzing terminal, non-reducing (1->4)-linked α-D-glucose residues, a key linkage in the melezitose molecule. researchgate.net While the specific α-glucosidase with the highest affinity for melezitose has not been definitively identified, the presence of these enzymes is crucial for the completion of melezitose metabolism. The expression of genes related to the utilization of α-glucosides, such as those in the MAL loci, is tightly regulated and often induced by the presence of the substrate. nih.gov

**Table 1: Genes Involved in Melezitose Metabolism in *Saccharomyces cerevisiae***| Gene | Encoded Protein | Function in Melezitose Metabolism |

|---|---|---|

| AGT1 | α-glucoside-H+ symporter | Active transport of melezitose into the cell. nih.govnih.gov |

| MAL genes (e.g., MAL32) | α-glucosidase | Intracellular hydrolysis of melezitose into glucose and fructose. researchgate.net |

| MZ (historical designation) | Not fully characterized | Genetic locus associated with adaptation to melezitose fermentation. nih.gov |

Metabolism of this compound in Other Research Microorganisms (e.g., Myrothecium verrucaria)

The ability to metabolize melezitose is not exclusive to Saccharomyces and has been observed in various other microorganisms, each with its own specific genetic and enzymatic machinery.

Myrothecium verrucaria

The fungus Myrothecium verrucaria is a notable decomposer of complex carbohydrates, including cellulose. wikipedia.org Research has shown that melezitose can induce a transport system in the spores of M. verrucaria. nih.govnih.govasm.org This transport system is not specific to melezitose and appears to be identical to a previously described induced trehalose permease. nih.govnih.govasm.org The order of effectiveness for inducing this transport system is turanose > maltulose > sucrose > and then a group including melezitose. nih.govnih.govasm.org

While the transport of melezitose into the cell has been established, the specific enzymatic hydrolysis of this trisaccharide within M. verrucaria is less well-characterized. The fungus is known to produce a wide array of extracellular hydrolytic enzymes, including various glycosidases, xylanases, and pectinases. scielo.brresearchgate.net Although it is expected that an intracellular α-glucosidase is responsible for the breakdown of melezitose, specific studies detailing the purification and characterization of an enzyme from M. verrucaria with activity against melezitose are not extensively documented in the available research. The organism is known to produce aryl-β-glucosidases, but these are not active on cellobiose (B7769950) and are thus unlikely to be involved in the hydrolysis of the α-glucosidic bonds of melezitose. researchgate.net

Bifidobacterium breve

Certain strains of the gut commensal Bifidobacterium breve have demonstrated the ability to metabolize melezitose. researchgate.net Genomic and transcriptomic studies of B. breve UCC2003 have identified a specific gene cluster dedicated to melezitose metabolism. researchgate.netnih.govnih.govfrontiersin.orgmdpi.com This cluster contains genes encoding the necessary components for the uptake and subsequent hydrolysis of melezitose.

**Table 2: Melezitose Metabolism Gene Cluster in *Bifidobacterium breve* UCC2003**| Gene | Putative Encoded Protein/System | Putative Function |

|---|---|---|

| melA, melB, melC | ABC-type sugar uptake system | Transport of melezitose into the bacterial cell. |

| melD | α-glucosidase | Hydrolysis of the α-glucosidic bonds in melezitose. |

| melE | α-galactosidase | Potential role in the hydrolysis of other related oligosaccharides. |

The expression of this melezitose utilization cluster in B. breve is subject to negative regulation by two LacI-type transcriptional regulators, MelR1 and MelR2, which control the transcription of the mel genes in response to the availability of melezitose.

Other Microorganisms

The ability to utilize melezitose varies among different microbial species. For instance, studies have shown that the bacterium Alteromonas nitratireducens can utilize melezitose as a sole carbon and energy source. researchgate.net This indicates the presence of a complete metabolic pathway for melezitose in this marine bacterium.

Advanced Research Methodologies for Melezitose Dihydrate Analysis and Study

Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis of Melezitose (B1663849) Dihydrate

Chromatography, coupled with mass spectrometry, forms the cornerstone of melezitose dihydrate analysis. These hyphenated techniques provide the high resolution and sensitivity required to separate melezitose from other structurally similar carbohydrates and accurately determine its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of melezitose, particularly in complex samples like honey. mdpi.comuliege.beresearchgate.net Due to the low volatility of sugars, a crucial step in GC-MS analysis is derivatization, where the hydroxyl groups of the carbohydrate are converted into more volatile trimethylsilyl (TMS) or trimethylsilyloxime (TMSO) ethers. uliege.bemdpi.com This process allows the sugar to be vaporized and passed through the gas chromatograph for separation.

GC-MS has proven to be a highly effective technique for identifying and quantifying trisaccharides and tetrasaccharides in honey. researchgate.net The method is particularly valuable for authenticating honey types. Melezitose is a key chemical marker for discriminating between honeydew honeys and blossom (nectar) honeys. mdpi.com Studies have shown significantly higher concentrations of melezitose in honeydew honeys compared to floral varieties. mdpi.com For instance, analysis of Slovak and Austrian honeys revealed melezitose concentrations ranging from 10,600 to 26,100 mg/kg in honeydew honeys, while floral honeys contained only 96 to 2880 mg/kg. mdpi.com This distinct quantitative difference allows for reliable classification. In some cases, melezitose, along with other compounds like quercitol, can serve as a specific marker for honeys from a particular botanical origin, such as Quercus ilex honeydew honey. mdpi.com

Table 1: Melezitose Concentration in Different Honey Types Determined by GC-MS

| Honey Type | Melezitose Concentration Range (mg/kg) | Role of Melezitose | Source |

|---|---|---|---|

| Honeydew Honey | 10,600 - 26,100 | Reliable Marker | mdpi.com |

High-Performance Liquid Chromatography (HPLC) is another foundational technique for sugar analysis. nih.govnih.gov For polar compounds like melezitose, Hydrophilic Interaction Liquid Chromatography (HILIC) is a common and effective separation mode. helixchrom.com HPLC systems can be coupled with various detectors, including Evaporative Light Scattering Detectors (ELSD) or mass spectrometers, to monitor the separated sugars. helixchrom.com

The evolution of HPLC has led to Ultra-High-Performance Liquid Chromatography (UHPLC), which utilizes smaller column particles to achieve faster analyses, higher resolution, and greater sensitivity. When coupled with advanced detectors like Diode Array Detection (DAD) and Quadrupole-Time-of-Flight Mass Spectrometry (QqTOF-MS), it becomes an exceptionally powerful tool for chemical characterization. nih.govresearchgate.netimrpress.com The UHPLC-DAD-QqTOF-MS strategy offers several advantages for analyzing complex mixtures:

High Resolution: It can separate closely related isomers that might co-elute in standard HPLC.

Accurate Mass Measurement: The QqTOF-MS provides high-resolution mass data, allowing for the determination of the elemental composition of the analyte and its fragments with high confidence.

Structural Information: By acquiring spectra at both high and low collision energies simultaneously (MS^E), the system collects data on both the precursor ion and its fragmentation patterns in a single run. nih.gov This fragmentation data is crucial for the structural elucidation and unambiguous identification of compounds.

While often applied to other classes of compounds like phenolics, the principles of UHPLC-DAD-QqTOF-MS are directly applicable to the detailed characterization of oligosaccharides like melezitose in various extracts. nih.govresearchgate.net

Table 2: Comparison of Chromatographic Techniques for Melezitose Analysis

| Feature | HPLC | UHPLC-DAD-QqTOF-MS |

|---|---|---|

| Principle | Separation in a liquid mobile phase over a solid stationary phase. | Advanced HPLC with smaller particles and more powerful detectors. |

| Resolution | Good | Very High |

| Analysis Time | Longer | Shorter (e.g., a 22-minute run can characterize numerous compounds) nih.gov |

| Sensitivity | Moderate to High | Very High |

| Identification | Based on retention time compared to standards. | Based on retention time, UV spectra (DAD), accurate mass, and fragmentation patterns (QqTOF-MS). nih.gov |

The accuracy of any quantitative analysis depends on the availability of high-purity reference standards. D-(+)-Melezitose monohydrate serves as an analytical standard in various fields, including analytical chemistry and the food industry. sigmaaldrich.com These standards are highly purified compounds with well-characterized properties, used to calibrate instruments and validate analytical methods. By comparing the chromatographic peak (in GC or HPLC) of a sample to that of a known concentration of the melezitose standard, researchers can accurately quantify the amount of melezitose present in the sample. sigmaaldrich.com

Commercially available melezitose analytical standards are certified for their purity, typically ≥98% or ≥99% as determined by HPLC, ensuring reliable and reproducible results in research and quality control settings. sigmaaldrich.com

Table 3: Typical Specifications for D-(+)-Melezitose Analytical Standard

| Property | Specification | Source |

|---|---|---|

| Assay (Purity) | ≥98.0% (HPLC) | sigmaaldrich.com |

| Optical Activity | [α]/D 88.0±2.0°, c = 4 in H₂O | sigmaaldrich.com |

| CAS Number | 10030-67-8 | sigmaaldrich.com |

| Molecular Formula | C₁₈H₃₂O₁₆ · H₂O | sigmaaldrich.com |

| Format | Neat/Solid | sigmaaldrich.com |

Enzymatic Assays for this compound Metabolism Studies

Enzymatic assays are fundamental tools for studying the metabolism of melezitose. These assays allow researchers to identify and characterize enzymes capable of degrading or synthesizing this trisaccharide. The basic principle involves incubating a purified enzyme or a cell-free extract with melezitose as a substrate under controlled conditions (e.g., specific pH and temperature). nih.gov The reaction is then analyzed to measure either the depletion of melezitose or the appearance of its breakdown products, such as glucose, fructose (B13574), sucrose (B13894), or turanose (B8075302).

For example, studies on the metabolism of oligosaccharides by gut bacteria like Bifidobacterium breve have used melezitose in enzymatic assays to test the substrate specificity of certain enzymes. nih.gov Similarly, research on honey bees and other insects investigates the activity of enzymes like invertase, which can hydrolyze the bond between the fructose and glucose units of melezitose. nih.gov Conversely, enzymatic assays can also be used to study biosynthesis. Cell extracts from the yeast Metschnikowia reukaufii have been shown to produce melezitose and other oligosaccharides from sucrose via transglucosylation reactions. nih.govresearchgate.net

Molecular Biology Approaches in this compound Biosynthesis and Metabolism Research

Molecular biology provides powerful tools to investigate the genetic basis of melezitose synthesis and metabolism. These approaches focus on identifying the genes that encode the relevant enzymes and studying how the expression of these genes is regulated.

Gene expression analysis aims to quantify the amount of messenger RNA (mRNA) transcribed from a specific gene, which serves as a proxy for the level of enzyme being produced. nih.gov This is crucial for understanding which genes are involved in a metabolic pathway and under what conditions they are active.

A common strategy involves comparing the global gene expression profiles of an organism under different conditions using techniques like DNA microarrays or RNA sequencing (RNA-seq). researchgate.netmdpi.com For instance, to study melezitose metabolism in Bifidobacterium breve, researchers have used DNA microarrays to compare the genes expressed when the bacterium is grown on melezitose-related sugars versus a control sugar. researchgate.net This approach can identify a cluster of genes (an operon) whose expression is specifically upregulated in the presence of the target sugar, indicating their involvement in its transport and breakdown. The mel gene cluster in B. breve is an example of a genetic locus involved in melezitose metabolism that has been studied using these transcriptomic techniques. researchgate.net

The general steps for such an analysis are outlined below.

Table 4: General Workflow for Gene Expression Analysis of a Melezitose-Metabolizing Pathway

| Step | Description | Technique(s) |

|---|---|---|

| 1. Experimental Design | Grow the organism under conditions with (test) and without (control) melezitose or a related substrate. | Cell Culturing |

| 2. RNA Extraction | Isolate total RNA from the cells harvested from both conditions. | Standard RNA extraction kits |

| 3. Quantification & Analysis | Quantify the levels of specific gene transcripts. | DNA Microarray, RNA-sequencing (RNA-seq), Quantitative Real-Time PCR (qRT-PCR) osti.govnih.gov |

| 4. Data Analysis | Identify genes that are differentially expressed (upregulated or downregulated) in the test condition compared to the control. | Bioinformatic software |

| 5. Functional Validation | Correlate the identified genes with specific enzymatic functions in the melezitose pathway. | Gene knockout studies, protein expression and purification, enzymatic assays |

This approach allows scientists to build a comprehensive picture of how an organism genetically regulates its ability to synthesize or metabolize melezitose in response to its environment.

Isotopic Labeling Techniques for this compound Metabolic Pathway Tracing Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. wikipedia.org By replacing one or more atoms of a molecule with their stable isotope (e.g., replacing ¹²C with ¹³C), researchers can track the molecule's journey through various biochemical pathways. wikipedia.orgyoutube.com Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then detect these labeled atoms in downstream metabolites, providing a clear map of the metabolic network. wikipedia.orgnih.govdoi.org This methodology, often referred to as metabolic flux analysis, allows for a detailed understanding of how nutrients are processed and allocated within an organism. wikipedia.orgnih.govnih.gov

While direct applications of isotopic labeling to trace this compound metabolism are not extensively documented in current literature, the methodology offers significant potential for future research. A hypothetical study could involve feeding an organism, such as an aphid or a bee, with this compound that has been uniformly labeled with ¹³C. As the melezitose is metabolized, the ¹³C atoms would be incorporated into various other molecules.

Potential Research Applications:

Pathway Elucidation: By analyzing the organism's tissues and excretions, researchers could identify the specific metabolic products derived from melezitose. This would confirm whether melezitose is broken down into its constituent monosaccharides (glucose and turanose) and subsequently used in central metabolic pathways like glycolysis or the pentose phosphate pathway. nih.gov

Enzyme Activity: The rate at which labeled carbon appears in different metabolites can provide quantitative data on the flux through specific enzymatic reactions, indicating the efficiency of melezitose digestion and utilization.

Nutrient Allocation: This technique could reveal how the carbon backbone of melezitose is allocated to different biological processes, such as energy production, synthesis of amino acids, or storage as lipids or glycogen.

Microbial Contribution: In organisms with a gut microbiome, isotopic labeling could help distinguish between the host's and the microbes' metabolism of melezitose. By analyzing microbial metabolites for the ¹³C label, scientists could determine the extent to which gut bacteria are responsible for breaking down this complex sugar.

This approach would provide unambiguous evidence of the metabolic pathways involved in melezitose processing, moving beyond inference to direct observation of molecular transformations. nih.govnih.gov

Bioassay Development for Ecological Interaction Studies Involving this compound

Controlled feeding experiments, or bioassays, are fundamental for determining the nutritional value and behavioral effects of specific dietary components like this compound on insects. These experiments typically involve providing captive insects with precisely formulated artificial diets where the concentration of the target compound can be manipulated.

A key example of this methodology is found in studies on honey bees (Apis mellifera) to investigate the effects of melezitose, a major component of honeydew that bees consume when nectar is scarce. researchgate.netnih.govplos.orgnih.gov In these bioassays, caged bees are divided into groups and fed different diets: a control diet containing sugars typically found in nectar (like sucrose, glucose, and fructose) and an experimental diet where a significant portion of the sugar is replaced with melezitose. researchgate.netnih.govplos.org

Throughout the experiment, researchers monitor several parameters to assess nutritional and behavioral responses.

Key Monitored Parameters in Honey Bee Feeding Experiments:

Food Consumption: The amount of diet consumed by each group is measured daily. Studies have shown that bees fed with melezitose exhibit increased food uptake compared to control groups, suggesting they may be trying to compensate for poor nutrient assimilation or a lack of metabolic energy. researchgate.netnih.govresearchgate.net

Physiological Changes: Physical symptoms are recorded. Bees on a high melezitose diet often show signs of distress, such as swollen abdomens, abdomen tipping, and impaired movement. researchgate.netplos.orgnih.govplos.org Researchers also measure physiological parameters like gut weight, which has been found to be higher in melezitose-fed bees, indicating potential accumulation of the undigested sugar. researchgate.netnih.govplos.org

Mortality Rate: Survival curves are generated by recording daily mortality in each group. A consistent finding is that a melezitose-rich diet significantly reduces the survival time of bees compared to a control diet. researchgate.netnih.govplos.org

The data from these experiments are often presented in tables to clearly compare the outcomes between different dietary treatments.

Table 1: Summary of Physiological and Survival Responses of Honey Bees to a Melezitose Diet An interactive data table is available below.

Click to view interactive data

| Parameter | Control Diet | Melezitose Diet | Reference |

|---|---|---|---|

| Mean Daily Food Uptake (per bee) | ~20 mg | ~37 mg | researchgate.net |

| Mean Gut-Body Weight Ratio | ~52% | ~60% | researchgate.net |

| Median Survival (2019 experiment) | 29 days | 25 days | nih.gov |

| Observed Symptoms | Normal activity | Swollen abdomen, impaired movement, abdomen tipping | researchgate.netnih.gov |

Similar controlled feeding assays have been used with other insects, such as the aphid parasitoid Aphidius ervi. These studies have demonstrated that while these parasitoids will consume melezitose, they show a preference for other honeydew sugars like sucrose and fructose when given a choice. researchgate.net These bioassays are invaluable for dissecting the complex interactions between insects and the chemical components of their food sources.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic and chromatographic methods for characterizing melezitose dihydrate’s structural purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm glycosidic linkages and anomeric configurations. For example, α-(1→3) and β-(1→2) bonds in melezitose can be identified via characteristic chemical shifts .

- High-Performance Liquid Chromatography (HPLC) : Employ hydrophilic interaction liquid chromatography (HILIC) with evaporative light scattering detection (ELSD) to assess purity. Calibrate using certified reference standards .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Analyze O–H stretching (3200–3600 cm⁻¹) and glycosidic bond vibrations (900–1200 cm⁻¹) to verify hydration states .

Q. How can researchers synthesize or isolate this compound from natural sources?

- Methodological Answer :

- Natural Extraction : Isolate from honeydew secretions (e.g., aphid-derived plant exudates) via ethanol precipitation, followed by silica gel chromatography to separate trisaccharides from monosaccharides .

- Enzymatic Synthesis : Use α-glucosidase to catalyze transglycosylation reactions between sucrose and fructose derivatives. Monitor reaction progress using thin-layer chromatography (TLC) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s impact on gut microbiota in animal models?

- Methodological Answer :

- Dose-Response Design : Administer melezitose at varying concentrations (e.g., 2–10% w/v in drinking water) to assess dose-dependent effects on bacterial colonization (e.g., Bacteroides spp.) .

- Longitudinal Sampling : Collect fecal samples at baseline, midpoint, and endpoint (e.g., days 0, 7, 14) for 16S rRNA sequencing. Use negative controls (e.g., untreated water) to normalize environmental variability .

- Statistical Power : Ensure cohort sizes ≥8 animals/group to detect significant differences (α=0.05, power=80%) in microbial diversity metrics (e.g., Shannon index) .

Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis Framework : Systematically review variables such as purity thresholds (>95% by HPLC), solvent systems (aqueous vs. organic), and assay conditions (pH, temperature) .